![molecular formula C18H19N3OS2 B6120884 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B6120884.png)
2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
Recent studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives against Plasmodium falciparum, the parasite responsible for malaria. Compounds derived from the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold have shown promising in vitro activity against chloroquine-resistant strains of P. falciparum. For instance, a series of synthesized compounds exhibited IC50 values ranging from 0.74 to 6.4 μM against the W2 strain of P. falciparum, with some compounds demonstrating significant activity comparable to standard antimalarial drugs like chloroquine .
Cytotoxicity Studies
In addition to antimalarial potential, several derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as human lung (A549) and cervical (HeLa) cells. Notably, compounds F3-F6 and F16 displayed non-cytotoxicity with high selectivity indices, indicating a favorable therapeutic window for further development as anticancer agents .
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship of these compounds is crucial for optimizing their efficacy. The nature of substituents on the aromatic rings significantly influences biological activity. For example, compounds with unsubstituted phenolic rings showed enhanced antiplasmodial activity compared to those with methoxy substitutions . This information is vital for guiding future synthetic efforts aimed at improving potency and selectivity.
Pharmacokinetic Profiling
Pharmacokinetic studies are essential for assessing the viability of new drug candidates. Recent findings suggest that the synthesized thieno[2,3-d]pyrimidine derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Predictions indicate good oral bioavailability and low toxicity risks associated with these compounds, making them promising candidates for further clinical development in treating malaria and cancer .
Case Studies and Experimental Data
Compound | Activity | IC50 (μM) | Cell Line Tested | Selectivity Index |
---|---|---|---|---|
F1 | Antimalarial | 6.0 | W2 strain P. falciparum | High |
F4 | Antimalarial | 0.75 | W2 strain P. falciparum | High |
F16 | Anticancer | Non-cytotoxic | A549 | High |
This table summarizes key findings from experimental evaluations of selected compounds derived from the target structure.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar compounds include:
- 3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-Ethyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-Methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the methoxybenzyl and sulfanyl groups in 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1
Biological Activity
The compound 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a member of the benzothieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.
- Chemical Name : 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine
- CAS Number : 312503-01-8
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 342.44 g/mol
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzothieno[2,3-d]pyrimidine derivatives. In particular:
- Mechanisms of Action :
- Case Studies :
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- In Vitro Studies :
- Research indicates that derivatives of benzothieno[2,3-d]pyrimidine exhibit significant antibacterial activity against various strains of bacteria and fungi. The presence of the methoxybenzyl sulfanyl group enhances this activity .
- A comparative study highlighted that compounds with electron-withdrawing groups showed improved antimicrobial efficacy compared to those with electron-donating groups .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Substituent | Biological Activity |
---|---|
Methoxy group | Enhances solubility and activity |
Sulfanyl linkage | Critical for antimicrobial properties |
Tetrahydro modification | Increases cellular uptake |
The modifications to the core structure significantly influence both anticancer and antimicrobial activities.
Summary of Key Studies
- Synthesis and Characterization :
- Biological Evaluations :
Potential Applications
Given its diverse biological activities, this compound may have potential applications in drug development for cancer therapy and as an antimicrobial agent.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-22-12-8-6-11(7-9-12)10-23-18-20-16(19)15-13-4-2-3-5-14(13)24-17(15)21-18/h6-9H,2-5,10H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDVGSRYKIUBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.